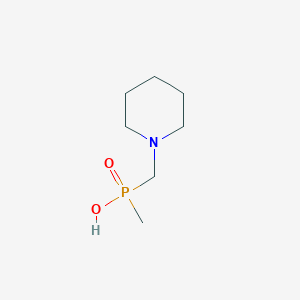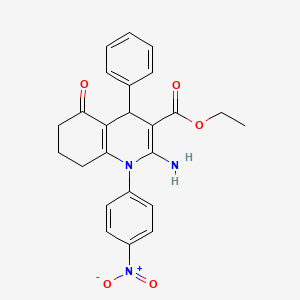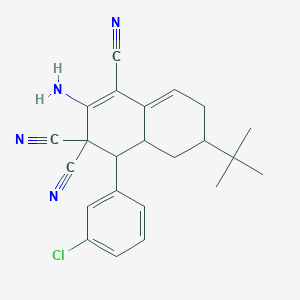![molecular formula C24H18N2O5 B11107069 3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11107069.png)
3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a phthalimide group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the phthalimide group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the dimethylphenyl group: This step involves the reaction of the phthalimide with 3,4-dimethylphenylamine under suitable conditions.
Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Mefenamic acid: 2-[(2,3-Dimethylphenyl)amino]benzoic acid, used as an anti-inflammatory drug.
Phthalimide derivatives: Compounds with similar phthalimide structures used in various chemical and biological applications.
Uniqueness
3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is unique due to its combination of functional groups, which provides it with distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C24H18N2O5 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-[[2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C24H18N2O5/c1-13-6-8-18(10-14(13)2)26-22(28)19-9-7-15(12-20(19)23(26)29)21(27)25-17-5-3-4-16(11-17)24(30)31/h3-12H,1-2H3,(H,25,27)(H,30,31) |
InChI Key |
XJFROCIJPWIDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate](/img/structure/B11106986.png)
![(E)-N-(4H-1,2,4-Triazol-4-YL)-1-{3-[(E)-[(4H-1,2,4-triazol-4-YL)imino]methyl]phenyl}methanimine](/img/structure/B11106993.png)
![4-Chloro-N-{2-[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11107000.png)
![N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide](/img/structure/B11107004.png)
![N'-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11107008.png)
![7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B11107016.png)

![(2R,3R,10bS)-2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11107022.png)
![5-Iodo-2-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11107029.png)

![4-{[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B11107049.png)
![(4R,4aS)-2-amino-4-[4-(propan-2-yl)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B11107057.png)
![N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11107061.png)

